molecular formula C13H12N4O4 B15189067 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- CAS No. 80916-80-9

2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B15189067
CAS No.: 80916-80-9
M. Wt: 288.26 g/mol
InChI Key: WRUXSVNIFXMCMP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Methoxyethoxy Group: This step involves the alkylation of the benzopyran core using a suitable alkylating agent, such as 2-methoxyethanol, in the presence of a base.

    Attachment of the Tetrazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The functional groups on the benzopyran core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives. Substitution reactions can yield a variety of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolyl group can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share the benzopyran core and are known for their anticoagulant and antimicrobial properties.

    Flavonoids: Another class of benzopyran derivatives, flavonoids are widely studied for their antioxidant and anti-inflammatory activities.

    Tetrazoles: Compounds containing the tetrazolyl group are often used in medicinal chemistry for their bioisosteric properties.

Uniqueness

2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is unique due to the combination of the benzopyran core with both a methoxyethoxy group and a tetrazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- , also known by its CAS number 80916-80-9 , belongs to the class of benzopyran derivatives, which are known for a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O4
  • Molecular Weight : 288.26 g/mol
  • Structural Characteristics : The compound features a benzopyran core with a methoxyethoxy group and a tetrazole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects. The specific compound has been studied for its potential antifilarial activity and other pharmacological effects.

Antifilarial Activity

A significant study evaluated the antifilarial activity of several 2H-1-benzopyran derivatives against Litomosoides carinii and Acanthocheilonema viteae. The results demonstrated that certain derivatives exhibited over 80% macrofilaricidal activity , indicating their potential as new leads for developing effective treatments against filariasis .

The exact mechanism of action for 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- is not fully elucidated; however, it is hypothesized that the presence of the tetrazole ring may enhance its interaction with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Various 2H-1-benzopyran derivativesAntifilarialSignificant macrofilaricidal activity (>80%) against L. carinii and A. viteae
Benzopyran derivativesAntioxidantInhibition of oxidative stress markers in cellular models
Benzopyran compoundsAnti-inflammatoryReduction in pro-inflammatory cytokines in vitro

Pharmacological Potential

The pharmacological profile of 2H-1-Benzopyran-2-one, 8-(2-methoxyethoxy)-3-(1H-tetrazol-5-yl)- suggests potential therapeutic applications in:

  • Antifilarial treatments : As indicated by its activity against filarial infections.
  • Anti-inflammatory therapies : Due to the known properties of benzopyran derivatives to modulate inflammatory pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the coumarin core with 8-(2-methoxyethoxy) and 3-tetrazole substituents?

  • Methodological Answer: The coumarin core can be synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For the 8-(2-methoxyethoxy) group, post-synthetic etherification using 2-methoxyethyl bromide or Mitsunobu reactions with 2-methoxyethanol are viable. The 3-(1H-tetrazol-5-yl) group can be introduced via [2+3] cycloaddition between a nitrile precursor (e.g., 3-cyano-coumarin) and sodium azide in the presence of ammonium chloride. Purification should involve column chromatography (silica gel, ethyl acetate/hexane) and characterization via 1^1H/13^13C NMR and HRMS .
  • Safety Note: Follow GHS guidelines for handling azides (acute toxicity, skin/eye irritation) and ensure proper ventilation .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer:

  • Purity: Use HPLC with a C18 column (UV detection at 254–320 nm, methanol/water mobile phase) to assess purity (>95% recommended for biological assays).
  • Structural Confirmation: Employ 1^1H/13^13C NMR to verify substituent positions, FTIR for functional groups (e.g., tetrazole C=N stretch ~1600 cm1^{-1}), and X-ray crystallography if crystalline. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous coumarins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for tetrazole-containing coumarins?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent, cell lines). To address this:

  • Standardize Assays: Use consistent protocols (e.g., NIH/3T3 cells for cytotoxicity, standardized enzyme concentrations for inhibition studies).
  • Control Experiments: Include positive controls (e.g., warfarin for anticoagulant assays) and validate results via dose-response curves.
  • Meta-Analysis: Compare data across studies using tools like PRISMA guidelines, focusing on variables like IC50_{50} values and ligand efficiency metrics .

Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?

  • Methodological Answer:

  • ADME Prediction: Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions. The 2-methoxyethoxy group may enhance solubility but reduce BBB permeability .
  • Molecular Docking: Perform docking studies (AutoDock Vina, Schrödinger) with target proteins (e.g., COX-2 or factor Xa) to analyze tetrazole interactions. Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer:

  • Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Stabilization Strategies: Modify formulation (e.g., PEGylation for the 2-methoxyethoxy chain) or introduce prodrug moieties (e.g., ester derivatives) to enhance metabolic stability .

Q. Contradiction Analysis & Experimental Design

Q. Why might in vitro and in vivo toxicity profiles differ for this compound?

  • Methodological Answer:

  • In Vitro Limitations: Cell-based assays (e.g., MTT) may not account for metabolic activation (e.g., liver cytochrome P450 conversion).
  • In Vivo Considerations: Conduct acute toxicity studies in rodents (OECD 423), monitoring respiratory and CNS effects (linked to GHS Category 3 hazards). Compare metabolite profiles using LC-MS/MS to identify toxic intermediates .

Properties

CAS No.

80916-80-9

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

8-(2-methoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C13H12N4O4/c1-19-5-6-20-10-4-2-3-8-7-9(12-14-16-17-15-12)13(18)21-11(8)10/h2-4,7H,5-6H2,1H3,(H,14,15,16,17)

InChI Key

WRUXSVNIFXMCMP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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